6-Phenylquinazolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-phenylquinazolin-2-amine |
InChI |
InChI=1S/C14H11N3/c15-14-16-9-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17) |
InChI Key |
MRFLSOAOHLQOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CN=C(N=C3C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 6-Phenylquinazolin-2-amine and its Derivatives
Multi-Step Synthetic Approaches from Quinazoline (B50416) Precursors
Multi-step synthesis provides a versatile platform for the preparation of complex quinazoline derivatives. These approaches often begin with a pre-formed quinazoline ring, which is then subjected to a series of reactions to introduce the desired substituents. For instance, the synthesis of 6-bromo-4-(2-chlorophenyl)-N-phenylquinazolin-2-amine, a related derivative, typically involves several steps starting from quinazoline precursors. evitachem.com This highlights a common strategy where functional groups are introduced sequentially to build the final molecular architecture.
A general multi-step approach can be conceptualized by the sequential introduction of different groups onto the quinazoline core. For example, starting with a basic quinazoline structure, one could first introduce a bromine atom at the 6-position, followed by the addition of a phenyl group at the 4-position, and finally, amination at the 2-position. evitachem.com This stepwise functionalization allows for precise control over the substitution pattern of the final product.
Electrophilic Aromatic Substitution Reactions at the Quinazoline Core
Electrophilic aromatic substitution is a fundamental reaction for modifying the quinazoline nucleus. The introduction of substituents like halogens onto the benzene (B151609) portion of the quinazoline ring is often achieved through this mechanism. For example, the bromination at the 6-position of the quinazoline ring can be accomplished using electrophilic brominating agents. evitachem.com Similarly, chlorination at the 6-position can be carried out using reagents like phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) on pre-existing quinazoline derivatives. The position of substitution is directed by the existing substituents on the ring and the reaction conditions.
Nucleophilic Substitution and Coupling Reactions for Aryl Group Introduction
Nucleophilic aromatic substitution (SNA_r_) and transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl groups, such as the phenyl group at the 6-position of this compound.
Nucleophilic Aromatic Substitution (SNA_r_): In cases where a suitable leaving group is present on the quinazoline ring, direct displacement by a nucleophile can occur. For instance, a halogen atom at the 4-position of a quinazoline can be displaced by an amine to introduce an amino substituent. chim.it This type of reaction is often facilitated by the electron-withdrawing nature of the quinazoline ring system.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the formation of carbon-carbon bonds. mdpi.com This method is particularly useful for introducing the phenyl group at the 6-position by coupling a 6-haloquinazoline derivative with a phenylboronic acid. mdpi.com Similarly, the phenyl group at the 4-position can be introduced via Suzuki coupling starting from a 4-haloquinazoline intermediate. Copper-catalyzed C-N cross-coupling reactions are also utilized for the amination of haloquinazolines. researchgate.net
Table 1: Examples of Coupling Reactions in Quinazoline Synthesis
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura Coupling | 6-Bromoquinazolin-4(3H)-one, Arylboronic acid | PdCl₂(PPh₃)₂, K₂CO₃ | 6-Aryl-quinazolin-4(3H)-one | mdpi.com |
| Ullmann N-Arylation | o-Iodobenzaldehydes, Amidine hydrochlorides | Copper catalyst | Quinazolines | nih.gov |
| C-N Cross-Coupling | 2-Haloquinazolines, Amines | Nickel catalyst, Base | 2-Aminoquinazolines | researchgate.net |
Acid-Mediated Annulation Reactions for Quinazoline-2-amine Formation
Acid-mediated annulation reactions provide an efficient route to 2-aminoquinazoline (B112073) derivatives. A notable example is the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid. mdpi.com In this process, the acid protonates the cyanamide (B42294), increasing its electrophilicity and facilitating the initial attack by the amino group of the ketone. This is followed by intramolecular cyclization and subsequent aromatization through the elimination of a water molecule to form the 2-aminoquinazoline core. mdpi.com Another approach involves a metal-free oxidative annulation using p-toluenesulfonic acid (PTSA) or potassium tertiary butoxide (KOtBu) to react 2-aminobenzophenone (B122507) with cyanamides. nih.gov
The general mechanism for acid-mediated annulation involves the following key steps:
Protonation of the cyano group's nitrogen by an acid, which enhances the electrophilicity of the cyanamide carbon.
Nucleophilic attack of the amine on the activated cyanamide carbon to form an amidine intermediate.
Intramolecular cyclization of the amidine intermediate.
Dehydration to yield the aromatic 2-aminoquinazoline ring. nih.gov
Cyclocondensation and Ring Closure Methodologies
Cyclocondensation reactions are a cornerstone of quinazoline synthesis, involving the formation of the heterocyclic ring from acyclic or simpler cyclic precursors. A common strategy involves the reaction of 2-aminobenzonitriles with Grignard reagents to form ortho-aminoketimines, which then undergo cyclization under alkaline conditions to yield N,4-disubstituted quinazolines. mdpi.com
Another widely used method is the condensation of 2-aminobenzamides with various electrophiles. For example, the reaction of 2-aminobenzamides with aldehydes, catalyzed by copper salts or other reagents, can lead to the formation of quinazolin-4(3H)-ones. nih.gov The treatment of 2-halobenzamides with nitriles in the presence of a base like tBuOK can also afford quinazolin-4(3H)-ones through a copper-catalyzed nucleophilic addition followed by an SNA_r_ reaction. organic-chemistry.org
Table 2: Selected Cyclocondensation Reactions for Quinazoline Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-Aminobenzonitriles, Aryl Grignard reagents | Alkaline conditions | N,4-Disubstituted quinazolines | mdpi.com |
| 2-Aminobenzamides, Aldehydes | Copper salts, Aerobic oxidation | Quinazolin-4(3H)-ones | nih.gov |
| 2-Halobenzamides, Nitriles | Cu(OAc)₂, tBuOK | Quinazolin-4(3H)-ones | organic-chemistry.org |
| 2-Amino aryl ketones, N-Benzyl cyanamides | Hydrochloric acid | 2-Aminoquinazoline derivatives | mdpi.com |
Derivatization from Benzoxazinone (B8607429) Intermediates
Benzoxazinones are valuable intermediates in the synthesis of quinazolinone derivatives, which can be further converted to quinazolines. The synthesis often starts with the acylation of anthranilic acid, followed by ring closure to form a 1,3-benzoxazin-4-one. researchgate.net This benzoxazinone can then react with various amines to yield 4(3H)-quinazolinone derivatives. researchgate.netnih.gov
For example, anthranilic acid can be condensed with an acyl chloride and then dehydrated to form the benzoxazinone intermediate. researchgate.net Subsequent reaction with an amine, such as ammonia (B1221849) or a primary amine, opens the oxazinone ring and is followed by cyclization to the quinazolinone. scispace.comrroij.com These quinazolinones can then be converted to other quinazoline derivatives, for instance, by chlorination of the 4-oxo group to a 4-chloro substituent, which can then be further functionalized. scispace.com
Mechanistic Investigations of Synthetic Pathways
The formation of the this compound scaffold is achieved through various synthetic routes, the mechanisms of which have been a subject of detailed investigation. These pathways often involve a sequence of complex chemical transformations, including nucleophilic attacks, cyclization events, and the participation of catalytic species and reactive intermediates.
Analysis of Nucleophilic Addition and Elimination Mechanisms
The synthesis of the quinazoline ring system frequently relies on nucleophilic addition and elimination reactions. One proposed mechanism involves a repeating sequence of nucleophilic addition and elimination to form the quinazoline structure. sioc-journal.cn These nucleophilic substitution reactions are thought to proceed through the formation of intermediate addition products. nih.gov
In related quinazolinone syntheses, a key step can be a nucleophilic addition-elimination reaction occurring at an imine-like carbon. nih.gov A more detailed mechanistic insight suggests that intramolecular carbon-nitrogen bond formation can occur via an addition-elimination nucleophilic aromatic substitution, proceeding through a Meisenheimer complex intermediate. researchgate.net In one acid-mediated annulation reaction to form 2-aminoquinazolines, the process begins with the protonation of a cyanamide, which enhances the electrophilicity of the cyanamide carbon. This allows a nucleophilic attack from an amino group of a 2-amino aryl ketone, initiating a cascade of events that ultimately forms the quinazoline ring. mdpi.com
Examination of Intramolecular Cyclization Pathways
Intramolecular cyclization is a critical step in the construction of the quinazoline core. In one proposed mechanism for the synthesis of 2-aminoquinazolines, an amidine intermediate undergoes isomerization, followed by an intramolecular cyclization via the nucleophilic addition of an amino group to a carbonyl group. mdpi.com The final product is then formed through an aromatization reaction involving the elimination of a water molecule. mdpi.com
Another pathway involves the intramolecular cyclization of a pendant amine onto an electrophilic, imine-like carbon, which leads to a spirocyclic intermediate. nih.gov The Dimroth rearrangement is another relevant mechanism where ring closure is a key step in forming 4-aminoquinazolines. scielo.br Catalysis can also play a role, with methods like base-catalyzed intramolecular cyclization being employed. organic-chemistry.org In some catalytic cycles, the intramolecular nucleophilic attack of amino groups on the carbon of an amidine intermediate leads to cyclization and the subsequent loss of ammonia. frontiersin.org
Catalytic Reaction Mechanisms (e.g., Copper-catalyzed, Palladium-catalyzed)
A variety of transition metals are utilized to catalyze the synthesis of the quinazoline scaffold, each with distinct mechanistic pathways.
Copper-Catalyzed Reactions: Copper catalysts are widely employed for quinazoline synthesis. nih.govmdpi.com One-pot strategies may involve copper-catalyzed intramolecular electrophilic cyclization. nih.gov Mechanistically, these reactions can proceed through steps such as Cu(II)-catalyzed amination, condensation, and intramolecular nucleophilic cyclization, followed by aromatization. nih.gov Other copper-catalyzed domino reactions are proposed to proceed via a four-step sequence. organic-chemistry.org In some instances, the reaction involves an initial nucleophilic addition followed by an intramolecular C-N bond formation via an addition-elimination nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type coupling. researchgate.net Copper-catalyzed cascade reactions can involve nucleophilic addition, intramolecular cyclization, and dehydrogenation. chim.it
Palladium-Catalyzed Reactions: Palladium catalysts are effective in forming diverse quinazoline structures through various reactions, including three-component tandem reactions. organic-chemistry.org Palladium-catalyzed methods have been developed for the synthesis of quinazolinones from 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence. acs.org The Suzuki cross-coupling reaction, catalyzed by palladium, is also a key method for creating quinazoline conjugates. mdpi.com
Other Catalytic Systems:
Ruthenium: Ruthenium catalysts enable highly selective dehydrogenative coupling reactions of 2-aminophenyl ketones with amines to yield quinazolines. organic-chemistry.orgmarquette.edu The catalysis is essential for the cyclization and dehydrogenation steps. marquette.edu
Iron: Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation provide an efficient route to quinazolines. organic-chemistry.org Relay-catalyzed domino protocols using both iron and copper have been developed for the synthesis of 2-phenylquinazolin-4-amines from ortho-halogenated benzonitriles. frontiersin.orgmdpi.com
Cobalt: Cobalt(III)-catalyzed [4+2] cycloaddition reactions of imines with dioxazolones proceed through a tandem direct C-H amidation followed by intramolecular cyclization. nih.gov
Manganese: Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides is another method for synthesizing 2-substituted quinazolines. frontiersin.orgmdpi.com
Titanium: Titanium tetraiodide can induce an iodination-cyclization of N-(2-cyanoaryl)benzamides to form 2-aryl-4-iodoquinazolines. frontiersin.org
Role of Reactive Intermediates in Reaction Progression
The progression of quinazoline synthesis often involves the formation of key reactive intermediates.
Amidine and Formamidine Intermediates: In several synthetic pathways, amidine intermediates are crucial. mdpi.com For instance, an N-benzyl cyanamide, when protonated, is attacked by an amino group to form an amidine intermediate which then cyclizes. mdpi.com Formamidine intermediates are also key in the synthesis of 4-aminoquinazoline drugs. scielo.br
Iminyl Radicals: Under certain transition-metal-free conditions, the cleavage of an N-O bond in a hydroxy oxime can lead to the formation of an iminyl radical, which is a key step in the synthesis of 2-aminoquinazolines. researchgate.net
Spiro Intermediates: In some rearrangements, the intramolecular cyclization of a pendant amine onto an electrophilic carbon generates a spirocycle intermediate, which then undergoes ring-opening to form a cyclic guanidine. nih.gov
Metal-Associated Intermediates: In titanium-catalyzed syntheses, the reaction proceeds through titanium intermediates formed by the coordination of the catalyst to a cyano group. frontiersin.org
Derivatization and Functionalization Studies
The this compound core is a versatile scaffold that allows for extensive derivatization. The introduction of various substituents on the quinazoline ring system can be achieved through several chemical strategies, enabling the synthesis of a wide array of analogues.
Introduction of Substituents at the Quinazoline Ring System
The functionalization of the quinazoline ring is a key area of research, with substituents being introduced at various positions to modify the compound's properties. The nature and position of these substituents, whether on the pyrimidine (B1678525) or the benzene ring, significantly influence the characteristics of the resulting derivative. biomedres.us
Common strategies for derivatization include:
Substitution Reactions: Halogen atoms present on the quinazoline ring, such as bromine or chlorine, can undergo nucleophilic substitution, which allows for further functionalization of the molecule. evitachem.com
Cross-Coupling Reactions: The quinazoline core can act as a building block in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form more complex structures. evitachem.commdpi.com For example, Sonogashira cross-coupling has been used to introduce alkynyl groups at the 4-position of the quinazoline ring. rroij.com
C-H Functionalization: Direct C-H functionalization reactions provide an efficient way to introduce new groups onto the quinazoline scaffold. chim.it
Introduction of Specific Moieties: Various functional groups have been successfully introduced onto the quinazoline ring system. These include hydrophilic amino substituents to improve water solubility and other groups like morpholino and 5-nitro-2-thienyl moieties. mdpi.comontosight.ai The placement of substituents at the C4, C6, and C7 positions is a common approach in developing new quinazoline derivatives. mdpi.com
Modifications of the Phenyl Group at the 6-Position
The phenyl group at the 6-position of the quinazoline ring offers a key site for structural diversification. A common strategy to introduce various aryl and heteroaryl groups at this position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This approach typically begins with a 6-halo-quinazolin-2-amine derivative, most commonly 6-bromo-quinazolin-2-amine. The synthesis of N-substituted-6-arylquinazolin-4-amines, for instance, starts with 6-bromo-4-chloroquinazoline. The 4-chloro group is first displaced by a primary or secondary amine. The resulting 6-bromo-N-substituted-quinazolin-4-amine is then subjected to a Suzuki-Miyaura coupling with a variety of aryl boronic acids. nih.gov This reaction is generally carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a base such as sodium carbonate, often with heating via microwave irradiation to facilitate the reaction. nih.gov
A specific example is the synthesis of 6-(benzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine. This was achieved by reacting 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine with benzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-5-ylboronic acid under Suzuki-Miyaura conditions. nih.gov Research has shown that the benzo[d] Current time information in Bangalore, IN.mdpi.comdioxole group is often favored at the 6-position. nih.gov
Similarly, the synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines has been reported starting from halogenated quinazoline-2,4(1H,3H)-diones. A Suzuki coupling reaction with phenyl boronic acid provides the corresponding phenyl-quinazoline-2,4(1H,3H)-diones. mdpi.comnih.gov These intermediates are then further functionalized.
The following table summarizes representative modifications of the phenyl group at the 6-position:
| Starting Material | Reagent | Product | Reaction Type | Reference |
| 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine | Benzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-5-ylboronic acid | 6-(benzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | Suzuki-Miyaura Coupling | nih.gov |
| Halogeno-quinazoline-2,4-(1H,3H)-diones | Phenyl boronic acid | Phenyl-quinazoline-2,4-(1H,3H)-diones | Suzuki Coupling | mdpi.comnih.gov |
Diversification of the Amino Moiety at the 2-Position
The amino group at the 2-position of the 6-phenylquinazoline scaffold is another key site for introducing structural diversity. Various synthetic strategies have been developed to install different substituents on this amino group, leading to a wide array of derivatives.
One common method involves the reaction of a 2-chloroquinazoline (B1345744) intermediate with a suitable amine. For instance, in the synthesis of aminoquinazolinone antimycobacterial agents, a 2-chloro intermediate (specifically, a 6-substituted-2-chloroquinazoline) is reacted with an appropriate amine under basic conditions to install the desired 2-amino substituent. semanticscholar.org This approach allows for the introduction of secondary and tertiary amino groups. semanticscholar.org For example, secondary and tertiary 2-amino analogues have been synthesized and found to maintain activity when a sulfoxide (B87167) group is present at the 6-position. semanticscholar.org
A similar strategy is employed in the synthesis of triazole-substituted quinazoline hybrids. Here, a (2-chloro-6,7-dimethoxy-quinazolin-4-yl) derivative is reacted with an amine to form the N-substituted product. acs.org
Another approach involves the direct N-substitution of 4-amino-2-methylquinazolines. A solvent-free procedure accelerated by microwave irradiation has been developed for this purpose. The reaction of 4-chloro-2-methylquinazoline (B1587004) with various aliphatic and aromatic amines proceeds cleanly, with aliphatic amines reacting quantitatively within minutes. The reactivity of anilines is dependent on the nature and position of their substituents. arkat-usa.org
Heterogeneous catalysis has also been utilized for the synthesis of 2-(alkylamino/amino)-3-arylquinazolin-4(3H)-ones. A polystyrene-supported palladium nanoparticle catalyst facilitates a tandem addition and intramolecular aminocarbonylative cyclization of 2-iodophenylcarbodiimides with amines. This method has been successfully applied to a variety of cyclic and acyclic primary and secondary amines. nih.gov
The following table provides examples of the diversification of the amino moiety at the 2-position:
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
| 6-Substituted-2-chloroquinazoline | Appropriate amine | 6-Substituted-2-(substituted-amino)quinazoline | Basic conditions, DMF/THF, 80°C | semanticscholar.org |
| 2-Chloro-6,7-dimethoxy-quinazolin-4-yl derivative | Amine | N-substituted-6,7-dimethoxyquinazolin-4-amine | - | acs.org |
| 4-Chloro-2-methylquinazoline | Aliphatic/Aromatic amine | N-substituted-4-amino-2-methylquinazoline | Microwave irradiation, solvent-free | arkat-usa.org |
| 2-Iodophenylcarbodiimide | Amine | 2-(Alkylamino)-3-arylquinazolin-4(3H)-one | Polystyrene-supported Palladium catalyst | nih.gov |
Synthesis of Quinazolin-2-amine Conjugates and Hybrid Molecules
The this compound core is a valuable building block for the creation of conjugate and hybrid molecules, which combine the quinazoline scaffold with other pharmacologically active moieties. This strategy aims to develop new chemical entities with potentially enhanced or novel biological activities.
One approach involves the synthesis of quinazoline-sulfonamide hybrids. These are typically prepared by reacting a 4-chloro-2-phenylquinazoline (B1330423) with various sulfonamides in a solvent like N,N-dimethylformamide. mdpi.com For example, reaction with sulfanilamide (B372717) can yield 4-amino-N-(2-phenylquinazoline-4-yl)-benzenesulfonamide. mdpi.com Similarly, reaction with dapsone (B1669823) can produce N-(4-(4-aminophenylsulfonyl)phenyl)-2-phenylquinazolin-4-amine. mdpi.com
Another strategy involves creating hybrids with other heterocyclic systems. For instance, isatin-based hybrids have been synthesized by reacting a 2-phenyl-4-hydrazinylquinazoline with an isatin (B1672199) derivative. This results in compounds like 3-(2-(2-(4-chlorophenyl)quinazolin-4-yl)hydrazono)indolin-2-one. nih.gov
Amino acid conjugates of quinazolinones have also been synthesized through acid-amine coupling reactions. eurjchem.com Furthermore, quinazoline-triazole hybrids have been prepared, demonstrating the versatility of the quinazoline scaffold in molecular hybridization. acs.org The synthesis of these hybrids often involves multi-step reaction sequences. For example, the synthesis of triazole-substituted quinazoline hybrids may start from a 2-chloro-6,7-dimethoxyquinazoline (B184895) which is then coupled with a triazole-containing amine. acs.org
The following table highlights some examples of quinazolin-2-amine conjugates and hybrid molecules:
| Quinazoline Precursor | Conjugated Moiety | Resulting Hybrid/Conjugate | Reference |
| 4-Chloro-2-phenylquinazoline | Sulfonamides | Quinazoline-sulfonamide hybrids | mdpi.com |
| 2-Phenyl-4-hydrazinylquinazoline | Isatin | Isatin-quinazoline hybrids | nih.gov |
| Quinazolinone derivative | Amino acids | Quinazolinone-amino acid conjugates | eurjchem.com |
| 2-Chloro-6,7-dimethoxyquinazoline | Triazole derivative | Quinazoline-triazole hybrids | acs.org |
Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 6-Phenylquinazolin-2-amine.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) core, the phenyl substituent, and the amine group.
The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would be most complex, containing signals for the seven protons on the bicyclic quinazoline system and the phenyl ring. researchgate.net Protons on the quinazoline ring, such as H-5, H-7, and H-8, would appear as doublets or multiplets, with their specific chemical shifts and coupling constants dictated by their position relative to the nitrogen atoms and the phenyl group. researchgate.net For instance, in similar quinazoline structures, the proton adjacent to the ring junction (H-5) is often shifted downfield due to the anisotropic effect of the neighboring ring. researchgate.net The five protons of the C-6 phenyl group would likely appear as a multiplet in the range of δ 7.4-7.7 ppm. mdpi.com
A key feature would be the signal for the primary amine (-NH₂) protons. This peak is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. libretexts.orgmsu.edu Its chemical shift can vary but is often observed as a broad singlet that disappears upon the addition of deuterium (B1214612) oxide (D₂O) to the NMR sample, a classic test for exchangeable protons. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -NH₂ | Variable, broad | Singlet (s) |
| Quinazoline Aromatic Protons (H-4, H-5, H-7, H-8) | 7.5 - 8.5 | Multiplets (m) |
| Phenyl Protons (H-2' to H-6') | 7.4 - 7.7 | Multiplet (m) |
Note: Predicted values are based on data from analogous quinazoline derivatives. researchgate.netmdpi.comrsc.orgrsc.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms and information about their chemical environment. The spectrum for this compound would display 14 distinct signals in a typical broadband-decoupled experiment, corresponding to its 14 carbon atoms.
The signals for the carbon atoms of the quinazoline and phenyl rings would appear in the aromatic region of the spectrum (δ 110-165 ppm). researchgate.netmdpi.com Carbons directly bonded to nitrogen atoms, such as C-2 and C-4, are characteristically shifted downfield. For example, the C-2 carbon, bonded to three nitrogen atoms, would be expected at a significantly downfield position, potentially around δ 159-162 ppm. researchgate.net The C-4 and C-8a carbons would also exhibit downfield shifts due to the influence of the adjacent nitrogen atoms. researchgate.net The carbon atoms of the phenyl substituent would appear in the typical aromatic range of δ 127-130 ppm, with the ipso-carbon (C-1') appearing at a lower field. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 159 - 162 |
| C-4 | 159 - 160 |
| C-4a | 149 - 151 |
| C-5 | 122 - 125 |
| C-6 | 135 - 140 |
| C-7 | 125 - 132 |
| C-8 | 127 - 128 |
| C-8a | 113 - 120 |
| Phenyl C-1' | 138 - 141 |
| Phenyl C-2' to C-6' | 127 - 130 |
Note: Predicted values are based on data from analogous quinazoline derivatives. researchgate.netmdpi.comrsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. mdpi.com For this compound, with a molecular formula of C₁₄H₁₁N₃, the calculated theoretical monoisotopic mass is 221.0953 u. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's identity and elemental composition, a standard practice in the characterization of novel quinazoline derivatives. rsc.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is highly effective for assessing the purity of a sample and identifying its components. researchgate.net When a sample of this compound is injected into the GC-MS, it is first vaporized and separated from any impurities on a capillary column before entering the mass spectrometer. wikipedia.org
The mass spectrometer bombards the molecules with electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass (m/z = 221). Additionally, a characteristic fragmentation pattern would emerge, providing further structural confirmation. Likely fragmentation pathways could include the loss of the amino group (-NH₂), cleavage of the phenyl group, or fragmentation of the quinazoline ring system itself. This technique is widely regarded as a "gold standard" for forensic substance identification. wikipedia.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features. The primary amine (-NH₂) group would be identified by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. openstax.orgorgchemboulder.com The presence of two bands in this region is a hallmark of a primary amine.
The spectrum would also be characterized by absorptions from the aromatic system. C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The C=N stretching vibration within the quinazoline ring is expected in the 1530-1620 cm⁻¹ range. researchgate.net The C=C stretching vibrations of both the quinazoline and phenyl rings would also be observed in the 1400-1600 cm⁻¹ region. researchgate.net Finally, strong bands due to C-N stretching are anticipated in the 1250-1335 cm⁻¹ range for the aromatic amine. orgchemboulder.com
Table 3: Predicted Key FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretching | Quinazoline and Phenyl Rings | 3000 - 3100 |
| C=N Stretching | Quinazoline Ring | 1530 - 1620 |
| C=C Stretching | Aromatic Rings | 1400 - 1600 |
| N-H Bending | Primary Amine (-NH₂) | 1580 - 1650 |
| C-N Stretching | Aromatic Amine | 1250 - 1335 |
Note: Predicted values are based on general spectroscopic data for amines and quinazoline derivatives. researchgate.netopenstax.orgorgchemboulder.comresearchgate.net
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Benzyl-4-methyl-6-phenylquinazolin-2-amine |
| 6-methyl-2-phenylquinazoline |
| 2-phenylquinazolin-4-amine (B85525) |
| Deuterium oxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The specific wavelengths (λmax) of these absorptions provide insights into the electronic structure of the molecule. The synthesis of quinazoline derivatives can be confirmed by UV spectroscopy. japsonline.comjuniperpublishers.com The stability of quinazoline derivatives in different solvents can also be monitored using UV-Vis spectroscopy by recording their absorption spectra over time. nih.gov
A typical UV-Vis spectral data table for a quinazoline derivative might look like this:
| Solvent | λmax (nm) | Type of Transition |
| Ethanol | 254, 330 | π → π |
| DMSO | 260 | π → π |
This table is illustrative and the λmax values can be influenced by the solvent and substitution pattern.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. nih.govtandfonline.com The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's composition and purity. researchgate.net For example, for a compound with the formula C₁₄H₁₁N₃, the theoretical percentages would be calculated and compared against the experimental results.
An example of an elemental analysis data table is shown below:
| Element | Theoretical (%) | Experimental (%) |
| C | 75.99 | 75.95 |
| H | 5.01 | 5.05 |
| N | 18.99 | 18.90 |
This data is for an illustrative compound and will vary for this compound.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound and for quantitative analysis. nih.govnih.gov For quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column. researchgate.nettandfonline.com The method typically involves an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. tandfonline.compharmjournal.ru Detection is usually carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.govnih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The method can be validated for linearity, accuracy, and precision to ensure reliable results. d-nb.infochromatographyonline.com
A summary of typical HPLC parameters for the analysis of a quinazoline derivative is provided in the table below:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 7.15 min |
This table presents a hypothetical set of HPLC conditions.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. juniperpublishers.combvsalud.orgdergipark.org.trmdpi.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. japsonline.combvsalud.org A small amount of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in an appropriate mobile phase, such as a mixture of ethyl acetate (B1210297) and petroleum ether. dergipark.org.trmdpi.com The separated spots are visualized under UV light (at 254 nm or 366 nm) or by using a staining reagent like iodine vapor or ninhydrin (B49086) for amine detection. dergipark.org.trillinois.eduiitg.ac.in The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. scirp.orguad.ac.id A single spot for the purified product suggests its purity.
An example of TLC data for reaction monitoring is shown below:
| Compound | Mobile Phase (v/v) | Rf Value |
| Starting Material | Ethyl Acetate:Hexane (1:1) | 0.8 |
| Product | Ethyl Acetate:Hexane (1:1) | 0.4 |
This table is illustrative and Rf values are dependent on the specific compounds and TLC conditions.
Advanced Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction and binding positions between a ligand and a protein's active site. nih.gov
Molecular docking studies of quinazoline (B50416) derivatives, including the 6-Phenylquinazolin-2-amine scaffold, reveal a consistent pattern of interactions crucial for binding to target proteins. The quinazoline ring system, an aromatic heterocyclic compound, is capable of forming numerous intermolecular bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov The 2-amino group and the nitrogen atoms within the quinazoline core are frequently involved in forming key hydrogen bonds with residues in the hinge region of kinases or the binding pockets of other enzymes. rsc.org
For instance, in studies of quinazoline-based inhibitors with cyclin-dependent kinase 2 (Cdk-2), the N-1 atom of the quinazoline ring forms a critical hydrogen bond with the backbone NH of Leu-83 in the hinge region. rsc.org Another hydrogen bond can form between the ligand and the backbone oxygen of Glu-81. rsc.org The 2-amino group can also participate in these crucial interactions. Furthermore, the 6-phenyl substituent is positioned to engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding site, enhancing the binding affinity. nih.gov In studies on anilinoquinazoline (B1252766) derivatives targeting the Kelch-like ECH-associated protein 1 (Keap1), interactions with key amino acids such as Arg483, Tyr525, and Phe478 were observed. nih.gov The combination of hydrogen bonding from the core structure and hydrophobic interactions from the phenyl group provides a strong anchor for the ligand within the protein's active site. nih.govdtu.dk
A key outcome of molecular docking is the estimation of binding affinity, typically expressed as a docking score in kcal/mol. This score is calculated by a scoring function, which evaluates the fitness of a particular binding pose. frontiersin.org These functions consider various energetic components, including electrostatic interactions, van der Waals forces, and hydrogen bonding, to rank different ligand conformations. nih.gov The goal of a scoring function is to identify the native-like structure as the one with the lowest energy score. nih.gov
While specific docking scores for this compound against all possible targets are not exhaustively documented, studies on structurally similar quinoline (B57606) and quinazoline derivatives provide insight into the expected binding affinities. nih.gov For example, docking studies of quinoline derivatives against DNA gyrase have shown binding affinities ranging from -7.1 to -18.8 kcal/mol, indicating strong potential interactions. nih.gov The binding affinity is highly dependent on the specific protein target and the precise interactions formed. unimore.it
Table 1: Example Binding Affinity Predictions for Related Quinazoline Scaffolds
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Quinolone Derivatives | DNA Gyrase | -7.1 to -18.8 nih.gov |
| Fentanyl (related piperidine) | CB rsc.org Receptor | -9.84 mdpi.com |
| Ketamine | CB rsc.org Receptor | -11.62 mdpi.com |
This table presents data for structurally related compounds to illustrate the range of predicted binding affinities achievable by scaffolds similar to this compound.
A significant contribution of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For the quinazoline scaffold, computational studies have repeatedly highlighted key residues across different protein families.
In the context of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), the residue Met769 is consistently identified as a key interaction partner for quinazoline inhibitors. nih.govsemanticscholar.org It forms a crucial hydrogen bond with an amine group on the quinazoline ring. nih.govsemanticscholar.org Similarly, in Cdk-2, Leu-83 in the hinge region and the flexible Lys-33 are vital for binding. rsc.org For Keap1 inhibitors, docking has shown that Arg483, Tyr525, and Phe478 are key residues in the binding pocket. nih.gov These interactions are fundamental for the stability and specificity of the ligand-protein complex.
Table 2: Key Amino Acid Residues in Binding of Quinazoline Derivatives to Various Protein Targets
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| EGFR-TK | Met769 | Hydrogen Bond | nih.govsemanticscholar.org |
| Cdk-2 | Leu-83, Glu-81, Lys-33 | Hydrogen Bond | rsc.org |
| Keap1 | Arg483, Tyr525, Phe478 | Multiple (H-bond, π-π) | nih.gov |
| Farnesyl Transferase | Lys164, Tyr166, His201 | Hydrogen Bond, Ionic | mdpi.com |
| PI3Kα | Not specified | Hydrophobic | semanticscholar.org |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. dtu.dk MD simulations track the movements and interactions of molecules, providing insights into structural changes, stability, and energetics. nih.govdtu.dk
MD simulations are used to assess the stability of the binding pose predicted by docking. A key metric for this is the root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked conformation. A low and stable RMSD value over the course of the simulation (e.g., 100 nanoseconds or more) indicates that the ligand maintains a consistent and stable binding mode within the pocket. mdpi.com This analysis confirms whether the predicted interactions are maintained over time, providing greater confidence in the docking results. mdpi.com Conformational analysis during MD can also reveal alternative, transient binding modes or adjustments in the ligand's conformation that optimize its interactions within the binding site.
MD simulations provide a comprehensive understanding of the dynamic behavior of the entire ligand-receptor system. nih.gov By analyzing the root-mean-square fluctuation (RMSF) of the protein's amino acid residues, researchers can identify which parts of the protein become more or less flexible upon ligand binding. mdpi.com Lower RMSF values suggest increased structural rigidity, while higher values indicate greater flexibility. mdpi.com This information is crucial for understanding how the ligand might allosterically modulate the protein's function.
Furthermore, MD trajectories allow for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time. dtu.dk This can reveal which interactions are most critical for maintaining the stability of the complex. dtu.dk The integration of docking with MD simulations provides a powerful approach for the rational design of potent and specific inhibitors based on the this compound scaffold. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity, providing a theoretical foundation for understanding the chemical behavior of this compound.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study quinazoline derivatives to optimize their geometries and calculate various molecular properties. semanticscholar.org DFT calculations for compounds related to this compound are typically performed using specific functionals and basis sets to achieve a balance between accuracy and computational cost.
For instance, studies on similar quinazolinone Schiff base derivatives have employed the B3LYP functional with a 6-31G* basis set to optimize the ground-state geometries. semanticscholar.org In other investigations, such as those on 6-bromo quinazoline derivatives, the B3LYP method with the 6–31 + G (d, p) basis set has been utilized. nih.gov These calculations are crucial for obtaining accurate molecular structures, which are the starting point for further analysis of the molecule's properties and reactivity. The choice of functional and basis set is critical for the reliability of the results, with hybrid functionals like B3LYP being popular for their accuracy in describing molecular systems. nih.gov
| Method | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| DFT | B3LYP | 6-31G* | Geometry Optimization | semanticscholar.org |
| DFT | B3LYP | 6–31 + G (d, p) | Geometry Optimization, Electronic Properties | nih.gov |
| DFT | B3LYP | 6-311G(d,p) | Electronic Structure, Reactivity Analysis | nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govajchem-a.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. For a related compound, 3-amino-2-phenylquinazolin-4(3H)-one, the HOMO-LUMO energy gap was calculated to be 4.60 eV using DFT, indicating significant stability. eurekaselect.com In studies of 6-bromo quinazoline derivatives, the HOMO was found to be located on the bromobenzene (B47551) and quinazolinone rings, as well as the sulfur atom, while the LUMO was distributed over the entire molecule. nih.gov This distribution of frontier orbitals is crucial for understanding the regions of the molecule involved in chemical reactions and interactions with biological targets.
| Compound | HOMO Energy (Hartree) | LUMO Energy (Hartree) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 3-amino-2-phenylquinazolin-4(3H)-one | -0.23452 | -0.06545 | 4.60 | researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular interactions within a molecule. It provides a localized picture of chemical bonds, which is more aligned with a chemist's intuition compared to the delocalized nature of molecular orbitals. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich, negative potential regions (prone to electrophilic attack) and blue represents electron-poor, positive potential regions (prone to nucleophilic attack). nih.gov
For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the quinazoline ring and the amino group due to their lone pairs of electrons. These sites are likely to be involved in hydrogen bonding as acceptors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The phenyl ring would show a more neutral potential. MEP analysis is instrumental in predicting the non-covalent interactions of the molecule with biological receptors, which is a key aspect of its mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org QSAR models are widely used in drug discovery to predict the activity of new compounds, optimize lead structures, and understand the structural features that are important for biological activity. mui.ac.ir
The development of QSAR models for quinazoline derivatives has been a focus of numerous studies to predict their activity against various biological targets, including cancer cells and bacteria. mui.ac.irfrontiersin.org These models are built using a dataset of compounds with known biological activities and a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometric, or electronic in nature.
For instance, a QSAR study on quinazoline derivatives as anticancer agents might use descriptors related to molecular size, shape, and charge distribution. mui.ac.ir Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model should have high statistical quality, indicated by parameters like the squared correlation coefficient (R²), and good predictive power, assessed through internal and external validation. frontiersin.org Such models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.
| Model Type | Statistical Method | Key Descriptors | Predicted Activity | Reference |
|---|---|---|---|---|
| 3D-QSAR | CoMFA/CoMSIA | Steric, Electrostatic Fields | Anticancer | mdpi.com |
| 2D-QSAR | GA-PLS | Constitutional, Charge, 2D Autocorrelation | Anticancer (Breast Cancer) | mui.ac.ir |
| 2D/3D QSAR | MLR/PLS | Physicochemical, Molecular Fingerprints | Anticancer (Osteosarcoma) | frontiersin.org |
Statistical Validation of QSAR Models
The robustness and predictive capacity of any Quantitative Structure-Activity Relationship (QSAR) model are critically dependent on rigorous statistical validation. This process ensures that the developed model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. For quinazoline derivatives, including the this compound scaffold, various statistical validation methods are employed to ascertain the quality of the QSAR models.
The validation of a QSAR model is a multi-faceted process that involves both internal and external validation techniques. unar.ac.idnih.gov Internal validation assesses the stability and robustness of the model using the training set data, while external validation evaluates its predictive power on an independent set of data (the test set) that was not used during model development. unar.ac.idnih.gov
Key statistical parameters are used to quantify the performance of QSAR models. The coefficient of determination (R²) is a measure of the goodness-of-fit, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. A high R² value, however, does not necessarily guarantee a high predictive ability of the model. nih.gov
Therefore, internal validation is often performed using cross-validation techniques, such as the leave-one-out (LOO) method, which yields the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) is indicative of good model robustness and predictive ability within the training set. nih.gov For instance, in a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors, a CoMFA model showed a q² of 0.597. unar.ac.id Another study on quinazoline derivatives as PI3K inhibitors reported a q² of 0.6058. nih.gov
External validation is considered the most stringent test of a QSAR model's predictive capability. It involves predicting the biological activity of the test set compounds using the model developed from the training set. The predictive ability is often expressed as the predicted R² (R²pred). A high R²pred value (typically > 0.6) suggests that the model has good external predictivity. nih.gov For example, a QSAR model for quinazoline derivatives as PI3K inhibitors demonstrated an external validation (R²pred) of 0.7725. nih.gov In a study on multi-acting quinazoline derivatives as HER2 kinase inhibitors, the best 3D-QSAR model showed a non-cross-validated r² of 0.815 and a cross-validated q² of 0.767. nih.gov
A particularly relevant study on 6-arylquinazolin-4-amines, which are structurally similar to this compound, developed 3D-QSAR models against Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov The statistical validation of these models yielded high R² and Q² values, suggesting their reliability in predicting the activities of novel ligands. For the Clk4 model, the R² was 0.88 and the Q² was 0.79. For the Dyrk1A model, the R² was 0.85 and the Q² was 0.82. nih.gov These values indicate robust and predictive models for this specific class of quinazoline derivatives.
The following table summarizes the statistical validation parameters from various QSAR studies on quinazoline derivatives, providing a comparative overview of model performance across different biological targets.
| QSAR Study Focus | Model Type | R² | q² (Q²) | R²pred | Reference |
| Quinazoline-4(3H)-one analogs (EGFR inhibitors) | CoMFA | 0.872 | 0.597 | - | unar.ac.id |
| Quinazoline derivatives (PI3K inhibitors) | QSAR | - | 0.6058 | 0.7725 | nih.gov |
| Multi-acting quinazoline derivatives (HER2 inhibitors) | 3D-QSAR (SOMFA) | 0.815 | 0.767 | - | nih.gov |
| 6-Arylquinazolin-4-amines (Clk4 inhibitors) | 3D-QSAR | 0.88 | 0.79 | - | nih.gov |
| 6-Arylquinazolin-4-amines (Dyrk1A inhibitors) | 3D-QSAR | 0.85 | 0.82 | - | nih.gov |
| Quinazoline derivatives (EGFR inhibitors) | 2D-QSAR | - | - | 0.681 | nih.gov |
| Quinazoline derivatives (Cytotoxic agents) | GA-PLS | - | - | - | nih.govmui.ac.ir |
Table: Statistical validation parameters for various QSAR models of quinazoline derivatives. R²: Coefficient of determination; q² (Q²): Cross-validated correlation coefficient; R²pred: Predicted R² for the external test set; GA-PLS: Genetic Algorithm-Partial Least Squares.
In addition to these metrics, Y-randomization or response randomization is another crucial validation technique. This involves randomly shuffling the dependent variable (biological activity) and rebuilding the QSAR model with the original independent variables. acs.org If the original model is robust, the randomized models are expected to have significantly lower R² and q² values, confirming that the original correlation was not due to chance. acs.org
Finally, defining the applicability domain (AD) of a QSAR model is a fundamental aspect of its validation. The AD specifies the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. acs.org
Biological Activity and Mechanistic Pathways in Vitro Studies
Enzyme Inhibition Studies
The ability of 6-phenylquinazolin-2-amine derivatives to inhibit various enzymes is a key aspect of their biological activity. These inhibitory effects are often the basis for their observed cellular actions.
A significant area of investigation for quinazoline-based compounds is their inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key enzyme in cancer cell proliferation and survival. researchgate.net Overexpression of EGFR is common in various cancers, making it a prime target for therapeutic intervention. mdpi.com
Several studies have demonstrated the potent EGFR-TK inhibitory activity of 6-substituted quinazoline (B50416) derivatives. For instance, a series of propen-phenylamino-quinazoline molecules with substitutions at the 6 and 7 positions were found to be effective EGFR inhibitors. One compound in this series exhibited strong EGFR inhibitory activity with an IC₅₀ value of 20.72 nM, which was more potent than the standard drug lapatinib (B449) (IC₅₀ = 27.06 nM). mdpi.com Another study reported a 3-chloro-4-fluorophenyl-6,7-dimethoxyquinazolin-4-amine derivative with an IC₅₀ of 3.8 nM against EGFR-TK. mdpi.com Furthermore, a 2-nitroimidazole-substituted anilinoquinazoline (B1252766) derivative showed a very strong EGFR-TK inhibitory activity with an IC₅₀ of 0.47 nM. mdpi.com
The introduction of different substituents on the quinazoline scaffold has been shown to significantly influence the inhibitory potency. For example, a series of novel 3-methyl-quinazolinone derivatives were synthesized and evaluated for their EGFRwt-TK inhibitory activity. nih.gov Among them, compound 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) was identified as a potent inhibitor with an IC₅₀ value of 10 nM. nih.gov In another study, quinazoline-2,4,6-triamine derivatives were investigated, and compound 10e showed an IC₅₀ of 3.53 µM against EGFR-TK. semanticscholar.org
The following table summarizes the in vitro EGFR-TK inhibitory activities of selected this compound derivatives.
| Compound/Derivative | Target | IC₅₀ Value | Reference |
| Propen-phenylamino-quinazoline derivative | EGFR | 20.72 nM | mdpi.com |
| 3-Chloro-4-fluorophenyl-6,7-dimethoxyquinazolin-4-amine | EGFR-TK | 3.8 nM | mdpi.com |
| 2-Nitroimidazole substituted anilinoquinazoline | EGFR-TK | 0.47 nM | mdpi.com |
| Compound 5k (a 3-methyl-quinazolinone derivative) | EGFRwt-TK | 10 nM | nih.gov |
| Compound 10d (a quinazoline-2,4,6-triamine derivative) | EGFR-TK | 45.5 µM | semanticscholar.org |
| Compound 10e (a quinazoline-2,4,6-triamine derivative) | EGFR-TK | 3.53 µM | semanticscholar.org |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | EGFR | 0.096 µM | mdpi.com |
| 4-Arylamino-6-(5-substituted furan-2-yl)quinazoline derivative | EGFR | 5.06 nM | mdpi.com |
| S-alkylated quinazolin-4(3H)-one (Compound 4 ) | EGFR | 0.110 µM | rsc.org |
| S-alkylated quinazolin-4(3H)-one (Compound 11 ) | EGFR | 0.312 µM | rsc.org |
| S-alkylated quinazolin-4(3H)-one (Compound 20 ) | EGFR | 0.251 µM | rsc.org |
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytoprotective enzyme that plays a crucial role in protecting cells from oxidative stress. tandfonline.com The induction of NQO1 is a key mechanism of cellular defense against reactive oxygen species (ROS). tandfonline.com The Keap1-Nrf2 pathway is a primary regulator of NQO1 expression. nih.gov
Derivatives of 2-phenylquinazolin-4-amine (B85525) have been identified as potent inducers of NQO1. tandfonline.com These compounds are thought to act by inhibiting the Keap1-Nrf2 protein-protein interaction, which leads to the accumulation of Nrf2 and subsequent upregulation of NQO1 gene expression. tandfonline.com In one study, a series of N-substituted 2-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their NQO1 inducer activity. tandfonline.com The most potent compound, 7 (2-Phenyl-N-(quinolin-2-yl)quinazolin-4-amine), exhibited a concentration required to double the specific activity of NQO1 (CD value) of 0.4 µM. tandfonline.com
Molecular docking studies have provided insights into the interaction between these quinazoline derivatives and Keap1, suggesting that they bind to key amino acids within the Nrf2-binding domain of Keap1. tandfonline.com Another study on anilinoquinazoline derivatives also demonstrated their ability to induce NQO1, with one compound showing a significant number of interactions with key amino acids in the Keap1 binding pocket. nih.gov The ability of certain nitrogen heterocycles to activate the NRF2 signaling pathway and induce NQO1 has been highlighted as a promising strategy for chemoprevention. nih.gov
The following table summarizes the NQO1-inducing activity of a selected 2-phenylquinazolin-4-amine derivative.
| Compound/Derivative | Activity Measure | Value | Reference |
| Compound 7 (2-Phenyl-N-(quinolin-2-yl)quinazolin-4-amine) | CD value for NQO1 induction | 0.4 µM | tandfonline.com |
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that can efflux a wide range of substrates from cells, including anticancer drugs. mdpi.com Overexpression of these transporters is a major mechanism of multidrug resistance (MDR) in cancer. researchgate.net
Quinazolinamine derivatives have been investigated as inhibitors of BCRP and P-gp. nih.gov Inspired by the BCRP inhibitory activity of gefitinib, a quinazolinamine-based EGFR inhibitor, a series of related compounds were synthesized. nih.gov One cyclopropyl-containing quinazolinamine, compound 22 , was identified as a dual inhibitor of BCRP and P-gp. nih.gov Mechanistic studies revealed that this compound alters the localization of BCRP and P-gp in cells, thereby inhibiting their drug efflux activity. nih.gov Another azide-containing derivative, 33 , showed specific inhibitory activity against BCRP. nih.gov
The co-expression of BCRP and P-gp in some cancers makes dual inhibitors particularly valuable. nih.gov The modulation of these transporters can re-sensitize resistant cancer cells to chemotherapy. nih.gov While some natural compounds have shown promise in modulating ABC transporter expression, the development of synthetic inhibitors like the quinazolinamine derivatives offers a targeted approach to overcoming MDR. nih.govacs.org
Phosphoinositide 3-kinase alpha (PI3Kα) is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth. tandfonline.com Consequently, PI3Kα is a significant target for anticancer drug development. nih.gov
Several studies have reported the potent inhibitory activity of quinazoline derivatives against PI3Kα. tandfonline.comnih.gov A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized, with compound 13k emerging as a highly potent PI3Kα inhibitor with an IC₅₀ value of 1.94 nM. nih.gov This compound also demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov
Other studies have also identified quinazoline-based compounds with PI3Kα inhibitory activity. For instance, some 1,3,5-triazine (B166579) and 2-phenylquinazoline (B3120039) derivatives were found to be effective against PI3Kα. tandfonline.com The development of dual PI3K and mTOR inhibitors has also been an area of interest. tandfonline.com
The following table presents the in vitro PI3Kα inhibitory activity of a selected this compound derivative.
| Compound/Derivative | Target | IC₅₀ Value | Reference |
| Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative) | PI3Kα | 1.94 nM | nih.gov |
| 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-(N-cyclopropyl-N-(1-benzoylpiperidine-4-yl)) triazine | PI3Kα | 15.1-26.2 nM | tandfonline.com |
| A quinazolin-4(3H)-one derivative | PI3K | 60.29 µM | semanticscholar.org |
| 4-methyl quinazoline derivative (Compound 43 ) | PI3Kα | 42 nM | nih.gov |
In addition to the enzymes mentioned above, this compound derivatives have been shown to inhibit other enzymes relevant to cancer and inflammation.
p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in the pathogenesis of various diseases, including cancer and arthritis. rsc.orgnih.govnih.gov New quinazolinones tagged with thiophene, thienopyrimidine, and thienopyridine scaffolds have been designed and shown to have better p38α MAPK kinase inhibitory effects than the reference compound SB 202190, with IC₅₀ values in the range of 0.18 to 0.31 µM. rsc.org Virtual screening has also been employed to identify novel p38 inhibitors, leading to the discovery of lead compounds with a pIC₅₀ of 6.4. researchgate.net
Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides and is a well-established target for anticancer drugs. nih.gov Two series of nonclassical quinazolines, 10-propargyl-5,8-dideazafolic acid derivatives and their 2-desamino analogues, have been shown to be potent inhibitors of L1210 TS, with IC₅₀ values ranging from 0.51 to 11.5 µM. nih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations. rsc.orgresearchgate.netjhoponline.com A series of quinazolinone-based derivatives have been synthesized as potential PARP-1 inhibitors. One of the most potent compounds, 12c , exhibited an IC₅₀ value of 27.89 nM, comparable to the reference drug Olaparib (IC₅₀ = 30.38 nM). rsc.org Other studies have also reported quinazolinone derivatives with PARP inhibitory activity, with some compounds showing IC₅₀ values in the micromolar range. nih.gov
The table below provides a summary of the inhibitory activities of selected quinazoline derivatives against these enzymes.
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
| Thieno[2,3-d]pyrimidine derivative (Compound 6 ) | p38α MAPK | 0.31 µM | rsc.org |
| Thieno[2,3-d]pyrimidine derivative (Compound 8a ) | p38α MAPK | 0.18 µM | rsc.org |
| Thieno[2,3-d]pyrimidine derivative (Compound 8b ) | p38α MAPK | 0.27 µM | rsc.org |
| 10-Propargyl-5,8-dideazafolic acid derivatives | L1210 Thymidylate Synthase | 0.51-11.5 µM | nih.gov |
| Quinazolinone derivative (Compound 12c ) | PARP-1 | 27.89 nM | rsc.org |
Antimicrobial Activity Investigations (In Vitro)
The quinazoline scaffold is also a source of compounds with significant antimicrobial properties. tandfonline.comnih.gov Various derivatives of this compound have been synthesized and evaluated for their in vitro activity against a range of pathogenic bacteria and fungi.
In one study, a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives were prepared. tandfonline.com Several thioureide and carbohydrazide (B1668358) derivatives from this series displayed broad-spectrum antimicrobial activity. tandfonline.com Another study reported on 6-bromo-2-styrylquinazolinones and 6-aryl-2-styrylquinazolin-4(3H)-ones, which were tested against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com Compound 6a showed moderate activity against the breast cancer cell line MCF-7 and the melanoma cell line UACC-62, while compound 6d was moderately active against MCF-7. mdpi.com
The synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones also yielded compounds with in vitro antibacterial and antifungal activities. nih.gov Furthermore, peptide derivatives of quinazolinone have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with one compound showing potency comparable to the standard drug ciprofloxacin. researchgate.net
The antimicrobial activity of these compounds is often attributed to their interaction with essential microbial enzymes or cellular structures. The diverse substitutions on the quinazoline ring allow for the fine-tuning of their antimicrobial spectrum and potency. nih.gov
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
Derivatives of the quinazoline scaffold have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that the antibacterial efficacy is often more pronounced against Gram-positive strains. nih.govtandfonline.com For instance, certain 2,3,6-trisubstituted quinazolin-4-one derivatives have shown variable but significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.netmediresonline.orgbiomedpharmajournal.org
The structure-activity relationship (SAR) studies reveal that specific substitutions on the quinazoline ring are crucial for enhancing antibacterial potency. The presence of a halogen atom, such as bromine or chlorine, at the C-6 position is often associated with improved activity. nih.govmdpi.com Similarly, substitutions at the C-2 and N-3 positions, including the introduction of methyl, amine, or thiol groups, are considered essential for antimicrobial effects. nih.govresearchgate.net For example, N-(3-chlorophenyl)-2-phenylquinazolin-4-amine demonstrated potent activity against S. aureus, while another derivative showed efficacy against P. aeruginosa. lums.ac.ir In some studies, synthesized quinazolinone derivatives exhibited higher antibacterial activity against S. aureus than the standard drug Ciprofloxacin. mediresonline.org
Table 1: Antibacterial Activity of Selected Quinazoline Derivatives
Antifungal Efficacy
The quinazoline scaffold is also a source of potent antifungal agents. Various derivatives have been tested against pathogenic fungi, including Candida albicans and Aspergillus niger. biomedpharmajournal.orgresearchgate.nettandfonline.com Similar to antibacterial action, the antifungal activity is highly dependent on the substitution patterns on the quinazoline ring. nih.gov
For example, newly synthesized N,2-diphenylquinazolin-4-amine derivatives exhibited remarkable antifungal activity against C. albicans, with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.0625 mg/mL. lums.ac.ir Other studies have reported that certain 6-iodo-2-phenylquinazolin-4(3H)-one derivatives displayed moderate activity against C. albicans. tandfonline.com Furthermore, some novel pyrazol-quinazolinone compounds have shown significant antifungal effects against several phytopathogenic fungi. researchgate.net
Table 2: Antifungal Activity of Selected Quinazoline Derivatives
Proposed Mechanisms of Antimicrobial Action
The antimicrobial effects of quinazoline derivatives are believed to stem from multiple mechanisms of action. One proposed mechanism involves the interaction with and disruption of microbial cell wall synthesis. nih.gov For example, (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one has been shown to inhibit cell wall biosynthesis by binding to DD-transpeptidases, which are crucial for cross-linking the cell wall structure. mdpi.com
Another significant target for these compounds is microbial DNA. Quinazoline derivatives may interfere with DNA replication and function. nih.gov Specifically, DNA gyrase, a type II topoisomerase essential for bacterial survival, has been identified as a key target. lums.ac.ir This enzyme introduces negative supercoils into DNA, and its inhibition leads to the cessation of DNA replication and, ultimately, cell death. Molecular docking studies have supported this hypothesis, showing that N,2-diphenylquinazolin-4-amine derivatives can fit into the binding pocket of the DNA gyrase protein. lums.ac.ir
Antiviral Activity Research (e.g., HIV)
HIV Capsid Modulation and Mechanistic Insights
The HIV capsid, a protein shell that encloses the viral genome, is a critical target for antiviral therapy due to its essential roles in multiple stages of the viral life cycle, including uncoating, reverse transcription, and nuclear import. nih.govbiorxiv.org Small molecules that modulate the stability and function of the HIV capsid are of significant interest.
Novel quinazolin-4-one-bearing phenylalanine derivatives have been identified as potent HIV capsid modulators, demonstrating significant antiviral activity against both HIV-1 and HIV-2. nih.gov These compounds act by binding to a vulnerable pocket within the capsid structure, specifically at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent capsid protein (CA) monomers within the hexamer. nih.govfrontiersin.org
The mechanism of action for these modulators is often dual-staged. nih.gov In the early stage of infection, they disrupt the critical interactions between the HIV capsid and host factors like cleavage and polyadenylation specific factor 6 (CPSF6) and nucleoporins, which are necessary for nuclear entry and integration. nih.govmdpi.com In the late stage, these compounds can induce capsid misassembly, leading to the formation of non-infectious viral particles. nih.gov Certain derivatives have been shown to be more effective at promoting capsid misassembly than other known capsid inhibitors. nih.gov This modulation of capsid stability, either by hyper-stabilization or by inducing aberrant assembly, effectively halts the viral replication process. nih.govnih.gov
Anti-Inflammatory Effects (In Vitro Models)
Quinazoline derivatives have been widely investigated for their anti-inflammatory properties. jst.go.jp The mechanism often involves the inhibition of key inflammatory mediators. Studies on structurally related compounds have shown significant anti-inflammatory and analgesic properties in both in vitro and in vivo models. mdpi.comvulcanchem.com
For example, a series of 16 quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor tyrosine kinase domain (EGFR-TKD). nih.gov One derivative from this series was found to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov The anti-inflammatory effect of quinazolinones can be enhanced by the presence of electron-withdrawing groups at specific positions on the quinazoline ring system. mdpi.com Many synthesized derivatives have shown a good anti-inflammatory profile with a reduced risk of ulcerogenic activity compared to standard drugs like phenylbutazone (B1037) and aspirin. mdpi.comresearchgate.net
Modulation of Cell Signaling Pathways
Beyond their direct antimicrobial and anti-inflammatory effects, quinazoline derivatives can modulate various intracellular signaling pathways, which contributes to their therapeutic potential.
One key area of modulation is in overcoming multidrug resistance (MDR) in cancer cells. The ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP) is often overexpressed in cancer cells, leading to the efflux of chemotherapeutic drugs. N-carboranyl quinazoline derivatives have been developed as potent inhibitors of ABCG2. nih.gov By blocking the transporter's activity, these compounds can restore the efficacy of anticancer agents. nih.gov
Quinazolines also act as inhibitors of protein kinases, which are crucial regulators of cell signaling. researchgate.net Kinase inhibitors play a vital role in modulating cellular processes and are major targets in drug discovery for diseases like cancer. For instance, quinazoline derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and survival. researchgate.net
Furthermore, certain 2,6-disubstituted-3-methylquinazolin-4(3H)-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). mdpi.com The mGlu7 receptor is a target for treating neurological and psychiatric disorders, and its modulation by these quinazolinone derivatives suggests potential applications in developing new antipsychotic agents. mdpi.com
Nrf2-Keap1 Pathway Modulation
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. tandfonline.comnih.gov Activation of this pathway leads to the expression of numerous cytoprotective genes. tandfonline.com While the broader class of quinazoline derivatives has been investigated for its ability to modulate the Nrf2-Keap1 pathway, with some compounds showing potential as Nrf2 inducers, specific in vitro studies detailing the direct modulation of the Nrf2-Keap1 pathway by this compound are not extensively documented in the current scientific literature. tandfonline.comacs.org Molecular docking studies on some 2-phenylquinazolin-4-amine derivatives have suggested a potential interaction with Keap1, thereby inhibiting the Keap1-Nrf2 protein-protein interaction and leading to the accumulation of Nrf2. tandfonline.comnih.gov However, direct experimental data for this compound is needed to confirm this activity.
Jagged1-Notch1 Pathway Inhibition
The Jagged1-Notch1 signaling pathway is a highly conserved pathway that plays a pivotal role in cell-to-cell communication, influencing cell fate decisions, proliferation, and differentiation. researchgate.netnih.gov Dysregulation of this pathway is implicated in various diseases, including developmental disorders and cancer. nih.gov
A specific derivative, N-Phenylquinazolin-2-amine Yhhu4952, has been identified as a potent inhibitor of the Jagged1-Notch1 pathway. researchgate.netresearchgate.net In vitro studies have demonstrated that Yhhu4952 effectively inhibits this pathway, which is known to suppress the maturation of oligodendrocyte precursor cells (OPCs). researchgate.netresearchgate.net The activation of the Jagged1-Notch1 pathway is a known impediment to remyelination in conditions like multiple sclerosis. researchgate.net By inhibiting this pathway, Yhhu4952 promotes the differentiation of OPCs. researchgate.net
Investigation of Oligodendrocyte Differentiation and Myelination Promotion (In Vitro Models)
The promotion of oligodendrocyte differentiation and subsequent myelination is a key therapeutic strategy for demyelinating diseases. scispace.comresearchgate.net In vitro models provide a crucial platform for identifying and characterizing compounds that can enhance these processes.
The N-Phenylquinazolin-2-amine derivative, Yhhu4952, has been shown to be a novel promoter of oligodendrocyte differentiation and myelination. researchgate.netscispace.com In cultured oligodendrocyte precursor cells (OPCs), treatment with Yhhu4952 led to a dose-dependent and time-dependent increase in the maturation of these cells. researchgate.netresearchgate.net This was evidenced by an increase in the expression of myelin basic protein (MBP), a major component of the myelin sheath. researchgate.netresearchgate.net The compound was also observed to increase the number of mature oligodendrocytes in the corpus callosum of neonatal rats. researchgate.net The mechanism underlying this pro-myelinating effect is attributed to its inhibition of the Jagged1-Notch1 pathway. researchgate.netresearchgate.net
Table 1: In Vitro Effects of N-Phenylquinazolin-2-amine Yhhu4952 on Oligodendrocyte Differentiation
| Parameter | Observation | Reference |
| Cell Type | Oligodendrocyte Precursor Cells (OPCs) | researchgate.netresearchgate.net |
| Treatment | N-Phenylquinazolin-2-amine Yhhu4952 | researchgate.netresearchgate.net |
| Effect | Promoted maturation of cultured OPCs | researchgate.net |
| Dose/Time Dependence | Effect observed in a dose-dependent and time-dependent manner | researchgate.netresearchgate.net |
| Molecular Marker | Significant increase in the expression of Myelin Basic Protein (MBP) | researchgate.netresearchgate.net |
| Mechanism of Action | Inhibition of the Jagged1-Notch1 pathway | researchgate.netresearchgate.net |
Apoptotic Activity in Cancer Cell Lines (In Vitro)
Quinazolinone derivatives have been extensively studied for their potential as anti-cancer agents, with many demonstrating the ability to induce apoptosis in various cancer cell lines. nih.govnih.gov
Derivatives of 6-substituted quinazolinones have shown significant cytotoxic and apoptotic activity in vitro. For instance, a series of novel amide-enriched 2-(1H)-quinazolinone derivatives demonstrated potent activity against a panel of human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), PC3 (prostate cancer), and DU-145 (prostate cancer). nih.gov The half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives were in the low micromolar range, indicating significant potency. nih.gov For example, certain derivatives displayed remarkable activity against MCF-7 and PC3 cell lines. nih.gov Another study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives also reported potent antiproliferative activity against A549 lung cancer cells, with the lead compound inducing apoptosis. nih.gov
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Quinazoline (B50416) Ring System
The biological activity of the 6-phenylquinazolin-2-amine scaffold is highly sensitive to substitutions on the quinazoline ring. Modifications at various positions can dramatically alter the compound's interaction with biological targets, influencing its potency and therapeutic profile.
Influence of Substituents at the 2-Position (Amino Moiety) on Biological Efficacy
The substituent at the 2-position of the quinazoline ring is a key determinant of biological activity. The introduction of an amino group at this position has been explored as a strategy to enhance solubility and affinity for targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net Research has shown that further substitution on this 2-amino moiety can lead to potent compounds. For instance, 2-aminoquinazolines bearing a carbamic acid ester group have demonstrated notable antiproliferative activity. researchgate.net
The nature of the substituent at the 2-position can direct the compound's mechanism of action. Small lipophilic groups at this position have been found to enhance activity against tubulin polymerization. nih.gov Conversely, for the inhibition of Breast Cancer Resistance Protein (BCRP), a phenyl group at the C-2 position is considered an essential requirement. nih.gov In the context of antimicrobial activity, the presence of methyl, amine, or thiol groups at the 2-position is deemed crucial. acs.org Other modifications, such as the introduction of hydrazine (B178648), hydrazine derivatives, or urea (B33335) moieties, have been investigated for their potential to inhibit EGFR. ontosight.ai
Furthermore, specific substitutions can lead to precise molecular interactions. For example, derivatives with a 2'-methoxy group at the 2-position have been shown to form hydrogen bonds with tubulin receptors, leading to significant anticancer activity. mdpi.com The table below summarizes the activity of various 2-substituted quinazolinone derivatives against different cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of 2-Substituted Quinazolinone Derivatives
| Compound | Substitution at 2-Position | Cell Line | Activity (IC50 in µM) |
|---|---|---|---|
| 7c | Hydrazine and 4-chloro phenyl | A549 | 25.85 ± 1.20 ontosight.ai |
| Compound 18 | Propyl | HeLa | 7.52 researchgate.net |
| Compound 31 | Triazole-thioacetamido | MCF-7 | 38.38 researchgate.net |
Effects of Substitutions at the 4-Position on Activity Profiles
The 4-position of the quinazoline ring is another critical site for modification, with substitutions significantly impacting the compound's activity profile. The introduction of an amine or a substituted amine at this position has been shown to promote both anticancer and antimicrobial activities. sci-hub.st A prominent example is the 4-anilinoquinazoline (B1210976) scaffold, which exhibits potent and highly selective inhibition of EGFR tyrosine kinase. sci-hub.st
The nature of the substituent at the 4-position can drastically alter potency. Studies have shown that urea-substituted aryloxyquinazolines are up to 100-fold more active against VEGFR-2 than their anilinoquinazoline (B1252766) counterparts. orientjchem.org For instance, a naphthyl-substituted derivative in this series displayed an IC50 of 30 nM. orientjchem.org Further modifications, such as placing methyl or halogen substituents on the aryloxy ring, can lead to even more remarkable inhibition. orientjchem.org
Different functionalities at the 4-position can also influence the pharmacokinetic properties of the molecule. For example, a 4-morpholinyl-quinazoline derivative was found to have a favorable oral pharmacokinetic profile. nih.gov For tubulin polymerization inhibition, a quinazoline moiety substituted with an aminophenyl group at the C-4 position is considered a requirement. nih.gov
Table 2: Biological Activity of 4-Substituted Quinazoline Derivatives
| Compound | Substitution at 4-Position | Target | Activity (IC50) |
|---|---|---|---|
| Naphthyl-substituted derivative | Naphthyloxy with urea | VEGFR-2 | 30 nM orientjchem.org |
| Methyl derivative of above | Methyl-substituted aryloxy | VEGFR-2 | 2 nM orientjchem.org |
| PD153035 | 4-Anilino | EGFR | High Affinity researchgate.net |
Role of the Phenyl Group at the 6-Position on Target Interactions
Molecular modeling studies of some anilinoquinazoline derivatives have suggested that the phenyl group at the 6-position facilitates favorable interaction energies with target proteins. nih.gov This is further supported by the discovery of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), establishing the 6-phenyl group as part of a new and potent chemical scaffold. researchgate.net
Significance of Halogen and Other Substitutions at Peripheral Positions (e.g., 7, 8)
Substitutions at other peripheral positions of the quinazoline ring, particularly with halogens, are of great significance for biological activity. The presence of halogen atoms, such as chlorine and bromine, at the 6 and 8-positions has been shown to enhance the antimicrobial properties of quinazolinone derivatives. acs.org This has also been observed for anticancer activity, where halogen substitution on the quinazoline ring can lead to an increase in antitumor effects. ontosight.aisci-hub.st
The placement of various substituents at the 6 and 7-positions is a common strategy in the development of novel anticancer agents. orientjchem.org For example, the introduction of heterocyclic rings at the 6-position has been shown to improve the water solubility of certain anilinoquinazoline derivatives. orientjchem.org In a study of 2,4,6-trisubstituted quinazolines, it was found that an iodo-group at the C-6 position was detrimental to the antimicrobial activity against certain bacteria. sci-hub.st
Research on 2-aminoquinazolines has also involved the synthesis of new derivatives with substitutions at the C6 and C7-positions to enhance antagonist activity and solubility. These findings underscore the importance of peripheral substitutions in fine-tuning the pharmacological profile of quinazoline-based compounds.
Stereochemical Considerations in Biological Activity
Stereochemistry plays a crucial role in the biological activity of quinazoline derivatives, particularly through a phenomenon known as atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that are not superimposable. nih.gov This has been observed in quinazoline derivatives where a bulky substituent, such as an o-tolyl group, is attached to the quinazolin-4(3H)-one nucleus. The restricted rotation around the bond connecting the two rings results in separable atropisomers (aS and aR).
The introduction of a restricted axis of rotation can also be a deliberate design strategy to improve drug properties. In some cases, it can enhance chemical stability by disrupting conjugation between aromatic systems. acs.orgnih.gov In other instances, it can lead to atropisomeric pairs with significantly different biological activities. acs.orgnih.gov The increasing recognition of atropisomerism in drug discovery highlights the importance of considering this stereochemical aspect in the design and development of quinazoline-based therapeutic agents.
Pharmacophore Elucidation and Ligand-Based Design Approaches
Pharmacophore modeling and ligand-based design are powerful computational tools used to understand the structure-activity relationships of quinazoline derivatives and to guide the design of new, more potent compounds. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.
For 6-arylquinazolin-4-amines, which are potent inhibitors of Clk4 and Dyrk1A kinases, ligand-based pharmacophore and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been successfully applied. iucr.org These models help to identify the key chemical features and their spatial arrangement required for biological activity. The insights gained from these models, combined with molecular docking studies, provide a comprehensive understanding of the structure-activity profile of these compounds and can guide the optimization of lead compounds. iucr.org
Ligand-based drug design, incorporating QSAR, has also been employed to develop novel EGFR inhibitors based on the quinazoline scaffold. This approach allows for the design of new molecules with predicted enhanced inhibitory activity. Similarly, pharmacophore models have been developed for other quinazoline-based compounds, such as 2-thieno-4(3H)-quinazolinone analogs, to understand their antitumor activity.
Molecular docking is another crucial component of this approach, where synthesized compounds are computationally placed into the binding site of a target protein to predict their binding mode. This was used for newly synthesized 2-phenylquinazoline-4-amine derivatives to explore their ability to block the Nrf2-binding site of Keap1. researchgate.net This combination of pharmacophore modeling, QSAR, and docking studies provides a rational basis for the design and synthesis of novel quinazoline derivatives with improved biological efficacy. researchgate.net
Future Directions and Research Perspectives
Development of Novel and Green Synthetic Routes for 6-Phenylquinazolin-2-amine Derivatives
The synthesis of this compound and its derivatives has traditionally relied on established chemical methods. However, the future of pharmaceutical manufacturing increasingly depends on the development of sustainable and efficient synthetic strategies. Green chemistry principles are becoming central to this endeavor, aiming to reduce the environmental impact of chemical processes.
Future research will likely focus on the development of novel, atom-economical, and environmentally benign synthetic routes. This includes the exploration of one-pot multicomponent reactions (MCRs) which can significantly streamline the synthesis process by combining multiple steps into a single operation, thereby reducing solvent waste and energy consumption. rsc.org For instance, a single-pot three-component reaction has been successfully employed for the synthesis of certain quinazolinone derivatives. nih.gov
The use of alternative energy sources such as microwave and ultrasound irradiation will also be a key area of investigation. These techniques can often accelerate reaction times, improve yields, and reduce the need for harsh reaction conditions. Furthermore, the development and application of reusable catalysts, particularly those based on earth-abundant and non-toxic metals, will be crucial. Copper-catalyzed synthesis methods have already shown promise in the creation of quinazolinone derivatives, sometimes in greener solvents like anisole, which can eliminate the need for anhydrous conditions and inert atmospheres. mdpi.com The exploration of biocatalysis, using enzymes to perform specific chemical transformations, represents another exciting frontier for the green synthesis of these compounds.
Exploration of Advanced Computational Methodologies for Predictive Modeling
The integration of advanced computational methods has become an indispensable tool in modern drug discovery and development. mdpi.comnih.gov For this compound derivatives, these methodologies offer the potential to accelerate the identification of promising lead compounds and to optimize their properties for specific biological targets.
Future research will undoubtedly see an increased reliance on sophisticated computational techniques. mdpi.com Molecular docking studies, which predict the binding orientation of a ligand within the active site of a target protein, will continue to be a foundational tool for initial screening and lead optimization. nih.govglobalresearchonline.net These in silico methods help in understanding the key interactions between the drug molecule and the protein, guiding the design of more potent inhibitors. nih.gov For example, docking studies have been used to rationalize the inhibitory activity of quinazolinone derivatives against enzymes like phosphodiesterase 4B. researchgate.net
Beyond standard docking, more advanced techniques such as molecular dynamics (MD) simulations will be employed to provide a more dynamic and realistic picture of the ligand-protein interactions over time. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies will also play a vital role in building predictive models that correlate the structural features of this compound derivatives with their biological activities. scispace.com The application of artificial intelligence (AI) and machine learning (ML) algorithms is set to revolutionize this field, enabling the analysis of large datasets to identify complex patterns and predict the activity and toxicity of novel compounds with greater accuracy. mdpi.commdpi.com These predictive models can significantly reduce the time and cost associated with the experimental screening of large compound libraries. researchgate.net
Identification of New Biological Targets and Elucidation of Comprehensive Mechanistic Pathways
While this compound derivatives have been extensively studied for their effects on well-known cancer-related targets like EGFR and VEGFR, there is a vast and largely unexplored landscape of other potential biological targets. nih.govmdpi.com Future research will focus on identifying these new targets to expand the therapeutic potential of this compound class.
Target identification strategies will likely involve a combination of computational and experimental approaches. In silico target prediction algorithms can suggest potential protein targets based on the chemical structure of the derivatives. These predictions can then be validated experimentally using techniques such as chemical proteomics and affinity-based protein profiling. The quinazoline (B50416) scaffold has been shown to interact with a diverse range of enzymes and receptors, suggesting that derivatives of this compound may also exhibit a broad spectrum of biological activities. nih.gov
A deeper understanding of the molecular mechanisms underlying the observed biological effects is also a critical area for future investigation. This includes elucidating the specific signaling pathways that are modulated by these compounds. For example, studies have shown that some quinazolinone derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov Future research will aim to unravel the intricate details of these processes, identifying the key molecular players involved. This comprehensive mechanistic understanding is essential for the rational design of more effective and safer drugs. The interaction with biological targets like enzymes or receptors is often the core of the mechanism of action for these compounds. evitachem.com
Design of Highly Potent and Selective Derivatives for Specific Biological Applications
The ultimate goal of medicinal chemistry research is to design and synthesize drug candidates with high potency and selectivity for their intended biological target, thereby maximizing therapeutic efficacy while minimizing off-target side effects. For this compound, this involves the strategic modification of its chemical structure to optimize its interaction with specific targets.
Structure-activity relationship (SAR) studies will continue to be a cornerstone of this effort, providing valuable insights into how different substituents on the quinazoline ring influence biological activity. mdpi.com For instance, the design of dual inhibitors that can simultaneously target multiple key signaling pathways in a disease is a promising strategy, particularly in cancer therapy where drug resistance is a major challenge. mdpi.com Novel 4-phenoxyquinazoline (B3048288) compounds have been designed as dual EGFR/c-Met inhibitors for the treatment of non-small cell lung cancer. mdpi.com
Q & A
Q. Table 1: Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Yield ↑ (58–99%) |
| Solvent | DMF | Reaction rate ↑ |
| Temperature | 150°C (microwave) | Purity >95% |
How is this compound structurally characterized, and what analytical techniques are most reliable?
Basic Research Question
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 5.0–6.0 ppm (amine protons).
- ¹³C NMR: Signals for quinazoline carbons (δ 120–160 ppm) and phenyl carbons (δ 125–140 ppm) .
- HRMS: Confirm molecular ion [M+H]⁺ with <1 ppm error (e.g., m/z 262.1214 for C₁₄H₁₂N₃) .
- LCMS Purity Analysis: Use trifluoroacetic acid-modified gradients (acetonitrile/water) to achieve retention times consistent with standards .
What preliminary biological activities have been reported for this compound derivatives?
Basic Research Question
Methodological Answer:
While direct data on this compound is limited, structurally similar quinazoline derivatives exhibit:
- Anticancer Activity: Inhibition of kinase targets (e.g., CLK1) via competitive ATP binding .
- Antimicrobial Effects: Disruption of bacterial cell wall synthesis (MIC values <10 µM for Gram-positive strains) .
Screening Protocol: - Use fluorescence-based kinase assays (Reaction Biology Corp. protocols) .
- For antimicrobial testing, employ broth microdilution (CLSI guidelines) .
How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?
Advanced Research Question
Methodological Answer:
SAR Strategies:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring to modulate electron density and target binding .
- Scaffold Hybridization: Fuse with benzofuran or morpholinyl groups to improve solubility and selectivity (e.g., 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives) .
3D-QSAR Modeling: - Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects with kinase inhibition (R² >0.8) .
Q. Table 2: Substituent Effects on Activity
| Substituent (Position) | Bioactivity (IC₅₀, nM) | Mechanism Insight |
|---|---|---|
| -OCH₃ (Para) | 120 ± 15 | Enhanced H-bonding |
| -CF₃ (Meta) | 45 ± 5 | Hydrophobic pocket fitting |
How can conflicting data on the biological activity of this compound derivatives be resolved?
Advanced Research Question
Methodological Answer:
Root Causes of Contradictions:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms .
- Solubility Issues: Poor aqueous solubility leading to false negatives in vitro .
Resolution Strategies:
- Meta-Analysis: Aggregate data from multiple studies using standardized protocols (e.g., OECD guidelines) .
- Orthogonal Assays: Validate hits with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
What in silico methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
Methodological Answer:
Tools and Workflows:
- ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate binding stability with targets (e.g., 50 ns simulations in GROMACS) .
Key Findings:
- logP: ~2.5 (moderate solubility; may require formulation optimization).
- CYP3A4 Inhibition Risk: High (scaffold resembles known inhibitors) .
How can molecular docking guide the identification of novel targets for this compound?
Advanced Research Question
Methodological Answer:
Protocol:
Target Selection: Prioritize kinases (e.g., CLK1, EGFR) based on quinazoline precedent .
Docking Software: Use AutoDock Vina or Glide (Schrödinger) with flexible side-chain settings .
Validation: Compare docking poses with co-crystal structures (PDB: 3NR9 for CLK1) .
Outcome:
What strategies improve the aqueous solubility of this compound without compromising bioactivity?
Advanced Research Question
Methodological Answer:
Approaches:
- Prodrug Design: Introduce phosphate or PEG groups at the amine position .
- Co-Crystallization: Use cyclodextrins or sulfonic acid counterions to enhance dissolution .
Case Study: - Morpholinyl-substituted analogs show 10-fold solubility improvement (from 5 µM to 50 µM) while retaining kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
